molecular formula C15H22O2Si B2817888 7-((tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-one CAS No. 1680192-52-2

7-((tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B2817888
CAS No.: 1680192-52-2
M. Wt: 262.424
InChI Key: KTWABKRZEHGTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-one: is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an indanone structure. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Scientific Research Applications

Chemistry: The compound is widely used as a protecting group in organic synthesis to protect hydroxyl functionalities during multi-step synthetic procedures .

Biology and Medicine: In biological research, it is used to modify molecules for studying enzyme interactions and metabolic pathways. Its stability makes it suitable for use in drug development and medicinal chemistry.

Industry: In the industrial sector, it is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its role as a protecting group helps in the selective functionalization of target molecules .

Mechanism of Action

The TBDMS group serves as a protecting group for alcohols, preventing them from reacting under conditions that would normally affect alcohols .

Safety and Hazards

TBDMS-protected compounds can be hazardous. For example, they can cause serious eye damage and may be harmful if swallowed . Always handle them with appropriate safety measures .

Future Directions

TBDMS-protected compounds are widely used in organic synthesis, including in the synthesis of complex natural products . Their use is likely to continue to be an important area of research in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-((tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-one typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Tetra-n-butylammonium fluoride (TBAF) or acidic conditions using hydrochloric acid (HCl).

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Removal of the TBDMS group to yield the free hydroxyl compound.

Comparison with Similar Compounds

  • Trimethylsilyl (TMS) ethers
  • Triethylsilyl (TES) ethers
  • tert-Butyldiphenylsilyl (TBDPS) ethers
  • Triisopropylsilyl (TIPS) ethers

Uniqueness: Compared to other silyl ethers, the tert-butyldimethylsilyl group offers a balance between stability and ease of removal. It is more resistant to hydrolysis than TMS and TES ethers but can be removed under milder conditions compared to TBDPS and TIPS ethers .

Properties

IUPAC Name

7-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2Si/c1-15(2,3)18(4,5)17-13-8-6-7-11-9-10-12(16)14(11)13/h6-8H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWABKRZEHGTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.